molecular formula C9H9NO6 B014693 4,5-Dimethoxy-2-nitrobenzoic acid CAS No. 4998-07-6

4,5-Dimethoxy-2-nitrobenzoic acid

Cat. No. B014693
CAS RN: 4998-07-6
M. Wt: 227.17 g/mol
InChI Key: WWCMFGBGMJAJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

A mixture of 4,5-dimethoxy-2-nitrobenzoic acid (20.6 g, 90.7 mmol) in 20% KOH solution (136 mL) was heated at 100° C. for 12 hours. After it was cooled with ice, it was acidified with concentrated HCl to pH 2. It was filtered, washed with CH2Cl2 and EtOAc, and dried over vacuum to afford 5-hydroxy-4-methoxy-2-nitrobenzoic acid as solid (18.38 g, 95%). 1H NMR (300 MHz, DMSO-d6) δ 7.29 (s, 1H), 6.90 (s, 1H), 4.8 (br, 1H), 3.77 (s, 3H).
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12]C)=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([N+:14]([O-:16])=[O:15])[CH:4]=1.Cl>[OH-].[K+]>[OH:12][C:11]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([N+:14]([O-:16])=[O:15])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)O)C=C1OC)[N+](=O)[O-]
Name
Quantity
136 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled with ice, it
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with CH2Cl2 and EtOAc
CUSTOM
Type
CUSTOM
Details
dried over vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.38 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.